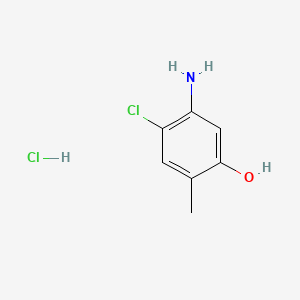
5-Amino-4-chloro-2-methylphenol hydrochloride
Cat. No. B1612996
M. Wt: 194.06 g/mol
InChI Key: KPBXDJZVHWRFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04976742
Procedure details


5 g of 4-chloro-2-methyl-5-nitrophenol were dissolved in 200 ml of ethanol and, after addition of 0.5 g of Raney nickel, the resulting solution was catalytically hydrogenated. When the uptake of hydrogen stopped, the catalyst was separated off by filtration and the filtrate acidified with dilute hydrochloric acid. Concentration to dryness produced light beige crystals melting at 198° C. (with decomposition).



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([OH:11])=[C:4]([CH3:12])[CH:3]=1.[H][H]>C(O)C.[Ni]>[ClH:1].[CH3:12][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([NH2:8])=[CH:6][C:5]=1[OH:11] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1[N+](=O)[O-])O)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was separated off by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1=C(C=C(C(=C1)Cl)N)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

